molecular formula C13H16BrNO4S B3441483 3-(1-azepanylsulfonyl)-4-bromobenzoic acid

3-(1-azepanylsulfonyl)-4-bromobenzoic acid

Cat. No. B3441483
M. Wt: 362.24 g/mol
InChI Key: RGJPQOSOUONEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Azepanylsulfonyl)-4-bromobenzoic acid is a chemical compound with the molecular formula C13H17NO4S . It has an average mass of 283.343 Da and a mono-isotopic mass of 283.087830 Da .


Molecular Structure Analysis

The molecular structure of 3-(1-Azepanylsulfonyl)-4-bromobenzoic acid consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Mechanism of Action

One of the compounds closely related to 3-(1-Azepanylsulfonyl)-4-bromobenzoic acid, known as AK-7 or 3-(1-Azepanylsulfonyl)-N-(3-bromophenyl)benzamide, has been found to inhibit SIRT2, a member of the sirtuin family of proteins . Sirtuins play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .

Safety and Hazards

The safety data sheet for a related compound, AK-7, indicates that it causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye protection/face protection . If it gets in the eyes, it’s advised to rinse cautiously with water for several minutes and get medical advice if irritation persists .

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S/c14-11-6-5-10(13(16)17)9-12(11)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJPQOSOUONEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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